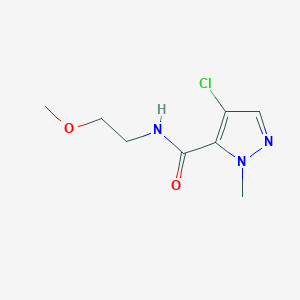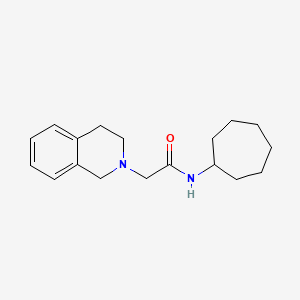![molecular formula C18H18N2O2 B5406466 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5406466.png)
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It is also believed to inhibit the activity of various enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments include its low toxicity towards normal cells, its potential as a selective anticancer agent, and its diverse range of biological activities. However, the limitations of using this compound include the need for optimization of the reaction conditions to obtain a high yield of the desired product and the lack of understanding of its mechanism of action.
Direcciones Futuras
For the research on 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole include the investigation of its potential applications in other fields, such as material science and biochemistry. Further studies are also needed to determine the exact mechanism of action of this compound and to optimize its synthesis method for higher yields. In addition, the development of more potent derivatives of this compound with improved selectivity and efficacy is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole with 3-methylphenol in the presence of a base catalyst. Another method involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole with 3-methylphenol and ethyl bromide in the presence of a phase-transfer catalyst. The yield of the product depends on the reaction conditions, and optimization of the reaction parameters is necessary to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
5-[1-(3-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-4-8-15(10-12)17-19-18(22-20-17)14(3)21-16-9-5-7-13(2)11-16/h4-11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPPMKLYZAAMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5406383.png)


![N-[4-({5-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5406404.png)
![2-(2-chloro-6-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5406412.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5406435.png)

![4-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5406443.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B5406449.png)
![2,2-dichloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5406458.png)
![2-(1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5406482.png)
![3-cyclohex-1-en-1-yl-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5406483.png)

